Notoginsenoside Fe
Overview
Description
Ginsenoside Mb is a type of triterpenoid saponin found in the roots of Panax ginseng and Panax notoginseng. It is one of the many ginsenosides that contribute to the medicinal properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside Mb is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Notoginsenoside Fe
, also known as Ginsenoside mb , is a naturally occurring compound in Panax notoginseng, a herb used in the treatment of cardiovascular diseases in traditional Chinese medicine . Here is an overview of its mechanism of action:
Target of Action
This compound primarily targets the paraventricular nucleus (PVH) of the hypothalamus . The hypothalamus plays a crucial role in controlling food intake and energy expenditure . The PVH, as the primary hypothalamic site, receives a signal output from the arcuate nucleus (ARC) and projects it to brain satiety regions .
Mode of Action
This suggests that this compound may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .
Biochemical Pathways
The phenylpropanoid biosynthesis pathway is involved in the metabolic changes in Panax notoginseng taproots . Significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .
Pharmacokinetics
It is known that the compound can be administered by intraperitoneal injection .
Result of Action
This compound has been shown to decrease food intake and body weight, as well as protect liver structure integrity and normal function . It also promotes resting metabolic rate . These results suggest that this compound may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, it has been shown to suppress diet-induced obesity . .
Biochemical Analysis
Biochemical Properties
Ginsenoside mb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme glycosyltransferase, which catalyzes the glycosylation of ginsenoside mb, enhancing its solubility and bioavailability . Additionally, ginsenoside mb interacts with proteins such as heat shock proteins (HSPs), which assist in protein folding and protection against cellular stress . These interactions are essential for the compound’s stability and efficacy in biochemical processes.
Cellular Effects
Ginsenoside mb exerts significant effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis . Ginsenoside mb also influences gene expression by regulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune response . Furthermore, ginsenoside mb affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving energy production and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of ginsenoside mb involves several key processes. At the molecular level, ginsenoside mb binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, such as protein kinases and phosphatases, which regulate various cellular functions . Ginsenoside mb also modulates gene expression by interacting with nuclear receptors and transcription factors, resulting in changes in the transcription of target genes . These molecular interactions contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ginsenoside mb have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that ginsenoside mb can maintain its bioactivity and continue to exert beneficial effects on cellular function . The temporal effects may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Dosage Effects in Animal Models
The effects of ginsenoside mb vary with different dosages in animal models. At low to moderate doses, ginsenoside mb has been shown to enhance immune function, reduce inflammation, and improve cognitive performance . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
Ginsenoside mb is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways are responsible for the biosynthesis of isoprenoids, which are essential for the production of ginsenosides. Ginsenoside mb interacts with enzymes such as farnesyl pyrophosphate synthase and squalene synthase, influencing the flux of metabolites through these pathways . These interactions can affect the overall levels of ginsenoside mb and its bioavailability.
Transport and Distribution
Within cells and tissues, ginsenoside mb is transported and distributed through various mechanisms. It interacts with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Ginsenoside mb can also bind to plasma proteins, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Ginsenoside mb exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various cellular components . Ginsenoside mb may also undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its targeting to specific subcellular compartments . These localization patterns are important for understanding the compound’s mode of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Mb can be achieved through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used to hydrolyze the ginsenosides .
Industrial Production Methods: Industrial production of Ginsenoside Mb involves the use of microbial fermentation and biotransformation techniques. Microbial chassis, such as Saccharomyces cerevisiae, are engineered to produce rare ginsenosides, including Ginsenoside Mb. The discovery and improvement of glycosyltransferases are essential for enhancing the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Mb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions.
Major Products: The major products formed from these reactions include deglycosylated derivatives of Ginsenoside Mb, which often exhibit enhanced bioavailability and bioactivity .
Scientific Research Applications
Ginsenoside Mb has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of ginsenosides.
Biology: Ginsenoside Mb is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. .
Comparison with Similar Compounds
Ginsenoside Mb is unique among ginsenosides due to its specific glycosylation pattern and bioactivity. Similar compounds include:
Ginsenoside Rb1: Known for its neuroprotective and anti-aging effects.
Ginsenoside Rg1: Exhibits strong anti-inflammatory and antioxidant properties.
Ginsenoside Rd: Studied for its anticancer and cardioprotective effects
Ginsenoside Mb stands out due to its distinct therapeutic potential and the specific pathways it modulates, making it a valuable compound for further research and application.
Properties
IUPAC Name |
2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBAONSAUGZRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Notoginsenoside Fe | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88105-29-7 | |
Record name | Notoginsenoside Fe | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 184 °C | |
Record name | Notoginsenoside Fe | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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